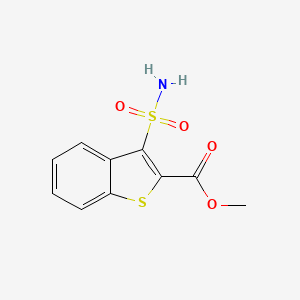

![molecular formula C19H16Cl2N2 B2516271 3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline CAS No. 357664-72-3](/img/structure/B2516271.png)

3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

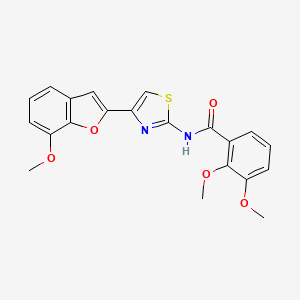

The compound "3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline" is a chlorinated aniline derivative with a complex molecular structure that includes a pyrrole ring and a benzene ring. This compound is structurally related to other chlorinated anilines and pyrrole derivatives, which have been studied for various properties and activities, including antiviral properties and crystal structures .

Synthesis Analysis

The synthesis of chlorinated aniline derivatives typically involves the formation of an imine linkage between an aniline and an aldehyde or ketone. In the case of pyrrole derivatives, the synthesis may involve a stepwise reduction of an imine precursor, as seen in the synthesis of a related compound where a secondary amine was obtained from the reduction of an imine with sodium borohydride . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives can be quite complex, with the potential for various isomeric forms. For example, isomeric chloro-N-anilines differ in the position of the chlorine substitution on the aromatic rings, which significantly affects the molecular conformation and the dihedral angles between the pyrrole and benzene rings . The presence of substituents on the aromatic rings can also influence the molecular geometry and packing interactions in the crystal lattice .

Chemical Reactions Analysis

Chlorinated aniline derivatives can participate in a range of chemical reactions, often facilitated by the reactivity of the imine linkage and the aromatic rings. The presence of electron-withdrawing groups such as chlorine can affect the reactivity patterns of these compounds. While the provided papers do not detail specific reactions for the compound , related compounds have shown the ability to form intermolecular hydrogen bonds and C-H···π interactions, which are important for the stability of the molecular structure and the formation of dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aniline derivatives are influenced by their molecular structure. The presence of chlorine atoms can increase the density and influence the melting and boiling points of these compounds. The crystal structures of related compounds reveal that they can exhibit disorder in their molecular orientations within the crystal lattice, which can affect their physical properties . The electronic properties, such as UV-Vis absorption and fluorescence, are also affected by the molecular structure, particularly the conjugation within the molecule and the presence of electron-withdrawing or electron-donating groups.

Scientific Research Applications

Structural Analysis and Synthesis

Structural analysis and synthesis studies of compounds with similar structures to 3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline provide insights into the molecular architecture and synthetic routes. Research by Su et al. (2013) on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines reveals differences in the position of chlorine substitution and their impact on molecular structure, highlighting planar backbones and specific dihedral angles formed by pyrrole and benzene rings. These structural features influence the packing interactions, including hydrogen bonds and C-H···π interactions, which are critical for understanding the compound's physical and chemical properties (Su, Wang, Liu, & Li, 2013).

Sensor Development

The development of sensors for detecting pollutants is a significant application. Keivani et al. (2017) designed a voltammetric sensor for analyzing water pollutants, demonstrating the compound's potential as a high-quality modifier for electrocatalytic analysis. This research underscores the compound's utility in environmental monitoring, especially for simultaneous detection of pollutants like thiosulfate, 4-chlorophenol, and nitrite in water samples (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Antimicrobial Activities

Compounds structurally related to this compound have been explored for their antimicrobial properties. Mistry et al. (2016) synthesized derivatives showing excellent to good antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents. This aligns with the ongoing search for novel substances that can combat resistant microbial strains (Mistry, Desai, & Desai, 2016).

Material Science and Photophysical Properties

The study of photophysical properties and applications in material science is another critical area. Research on organic materials based on donor-acceptor systems, including compounds with similar structures, sheds light on the synthesis, crystal structures, and optical properties of new materials. These materials have potential applications in electronics and photonics, as indicated by their characterized optical band gaps and interaction analyses (Shili et al., 2020).

Future Directions

Indole derivatives, which include compounds like “3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be significant future research directions involving this compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

N-(3-chlorophenyl)-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2/c1-13-10-15(12-22-18-5-3-4-17(21)11-18)14(2)23(13)19-8-6-16(20)7-9-19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIWYZSLXMAOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)

![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)

![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2516208.png)